molecular formula C15H15Yb 15* B072879 Tris(cyclopentadienyl)ytterbium(III) CAS No. 1295-20-1

Tris(cyclopentadienyl)ytterbium(III)

Cat. No.: B072879
CAS No.: 1295-20-1
M. Wt: 368.32 g/mol
InChI Key: JCWMQECJDTYOET-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)ytterbium(III) is an organometallic compound featuring ytterbium in the +3 oxidation state coordinated to three cyclopentadienyl ligands

Biochemical Analysis

Biochemical Properties

Tris(cyclopentadienyl)ytterbium(III) has been found to interact with various biomolecules. For instance, it has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . The nature of these interactions is largely due to the unique properties of the Yb3+ ion .

Cellular Effects

The effects of Tris(cyclopentadienyl)ytterbium(III) on cells have been observed in the context of NIR living cell imaging. The compound has been shown to produce high NIR luminescence, which can be used to generate strong and specific intracellular Yb3+ luminescence signals .

Molecular Mechanism

The molecular mechanism of Tris(cyclopentadienyl)ytterbium(III) involves its interaction with biomolecules and its ability to produce NIR luminescence. This is particularly useful in the field of biological optical probes, where it can be used in both steady-state imaging and time-resolved fluorescence lifetime imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, Tris(cyclopentadienyl)ytterbium(III) has been observed to have high stability and prolonged decay lifetimes, making it a suitable candidate for long-term studies .

Subcellular Localization

The subcellular localization of Tris(cyclopentadienyl)ytterbium(III) is another area that requires further study. Current research has shown that it can produce specific intracellular luminescence signals, suggesting that it may have specific localizations within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows:

YbCl3+3NaC5H5Yb(C5H5)3+3NaCl\text{YbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Yb(C}_5\text{H}_5)_3 + 3 \text{NaCl} YbCl3​+3NaC5​H5​→Yb(C5​H5​)3​+3NaCl

The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for Tris(cyclopentadienyl)ytterbium(III) are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated stirring, and controlled environments to maintain inert conditions.

Types of Reactions:

    Oxidation: Tris(cyclopentadienyl)ytterbium(III) can undergo oxidation reactions, where the ytterbium center is oxidized to a higher oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the ytterbium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by heating the reaction mixture.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ytterbium(IV) complexes, while reduction could produce ytterbium(II) species .

Scientific Research Applications

Tris(cyclopentadienyl)ytterbium(III) has several scientific research applications:

Comparison with Similar Compounds

    Tris(cyclopentadienyl)yttrium(III): Similar in structure but with yttrium instead of ytterbium.

    Tris(cyclopentadienyl)lanthanum(III): Features lanthanum and exhibits different electronic properties.

    Tris(cyclopentadienyl)scandium(III): Contains scandium and is used in different catalytic applications.

Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to the specific electronic properties of ytterbium, which allow for distinct reactivity patterns and applications in quantum materials and advanced catalysis .

Properties

IUPAC Name

cyclopenta-1,3-diene;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWMQECJDTYOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1295-20-1
Record name Tris(η5-2,4-cyclopentadien-1-yl)ytterbium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1295-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(.eta.5-cyclopenta-2,5-dien-1-yl)ytterbium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-cyclopenta-2,5-dien-1-yl)ytterbium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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